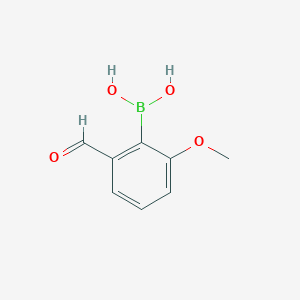

(2-Formyl-6-methoxyphenyl)boronic acid

Description

Properties

CAS No. |

420800-54-0 |

|---|---|

Molecular Formula |

C8H9BO4 |

Molecular Weight |

179.97 g/mol |

IUPAC Name |

(2-formyl-6-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C8H9BO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5,11-12H,1H3 |

InChI Key |

DSMUQOMAUGDLJN-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC=C1OC)C=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Utilization of (2-Formyl-6-methoxyphenyl)boronic acid (CAS: 420800-54-0) in Advanced Polycyclic Synthesis

As a Senior Application Scientist specializing in complex molecular architectures, I frequently encounter the synthetic bottleneck of constructing sterically hindered, highly functionalized polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues. Traditional Friedel-Crafts condensations often require harsh conditions that degrade sensitive functional groups.

The strategic deployment of bifunctional ortho-formyl arylboronic acids provides an elegant, modern solution. Specifically, (2-Formyl-6-methoxyphenyl)boronic acid (CAS: 420800-54-0) [1][2] acts as a dual-action synthon, enabling a seamless cascade of cross-coupling and intramolecular cyclization. This whitepaper details the physicochemical profile, mechanistic causality, and self-validating protocols required to leverage this compound in advanced drug discovery and materials science workflows.

Physicochemical Profiling & Verification

Before initiating any synthetic workflow, verifying the integrity of the building block is paramount. CAS 420800-54-0[1][2] is a highly specialized boronic acid. Its reactivity is governed by the precise spatial arrangement of its three functional groups: the boronic acid (for coupling), the aldehyde (the electrophilic trap), and the methoxy ether (the electronic modulator).

Table 1: Quantitative Physicochemical Data for CAS 420800-54-0 [2][3]

| Property | Verified Value | Causality in Experimental Design |

| CAS Registry Number | 420800-54-0 | Unique identifier for procurement and safety verification. |

| Molecular Formula | C₈H₉BO₄ | Confirms the presence of the oxygen-rich functional groups. |

| Molecular Weight | 179.97 g/mol | Critical for precise stoichiometric calculations in micro-scale coupling. |

| SMILES String | O=Cc1c(B(O)O)c(OC)ccc1 | Defines the 1,2,6-substitution pattern essential for steric proximity. |

| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents premature protodeboronation and atmospheric oxidation of the aldehyde. |

Mechanistic Causality: The Coupling-Metathesis Cascade

The true value of (2-Formyl-6-methoxyphenyl)boronic acid lies in its application within cascade reactions, specifically the synthesis of dibenzoacridines via a Suzuki-Miyaura coupling followed by an Alkyne-Carbonyl Metathesis (ACM)[Ammon et al., 2023].

Why this specific substitution pattern?

-

Regioselective Anchoring: The boronic acid moiety directs a palladium-catalyzed C-C bond formation, anchoring the molecule to an aryl halide (typically an ortho-alkynyl pyridine).

-

Spatial Pre-organization: Once coupled, the ortho-formyl group is forced into close spatial proximity with the alkyne of the partner molecule, perfectly positioning the system for an intramolecular metathesis.

-

Electronic Stabilization (+M Effect): The methoxy group at the 6-position is not merely decorative. It exerts a strong mesomeric (+M) electron-donating effect. During the subsequent Brønsted acid-catalyzed ACM step, this electron density stabilizes the highly reactive transient carbocationic intermediates, significantly lowering the activation energy barrier for ring closure.

Cascade synthesis workflow utilizing CAS 420800-54-0.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the synthesis of complex polycyclic scaffolds is designed as a self-validating system. Each step contains built-in visual or analytical checkpoints to confirm success before proceeding.

Phase A: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl intermediate without oxidizing the aldehyde.

-

Catalyst Verification: Inspect your Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

-

Causality: Pd(0) is highly susceptible to oxidation into inactive Pd(II) species.

-

Self-Validation: The catalyst must be a bright, pale yellow powder. If it appears brownish or green, it has degraded and will result in coupling failure. Discard and use a fresh batch.

-

-

Solvent Degassing: Prepare a biphasic mixture of Toluene/H₂O (4:1 v/v). Sparge continuously with Argon for 30 minutes.

-

Causality: Dissolved oxygen quenches the catalytic cycle and promotes homocoupling of the boronic acid.

-

-

Reaction Assembly: Under Argon, combine CAS 420800-54-0 (1.2 eq), the ortho-alkynyl aryl halide (1.0 eq), K₂CO₃ (3.0 eq), and Pd(PPh3)4 (0.05 eq) in the degassed solvent. Heat to 90°C.

-

In-Process Tracking:

-

Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The disappearance of the highly UV-active starting material spot (CAS 420800-54-0) and the emergence of a new, lower Rf spot confirms conversion. The lower Rf is dictated by the increased molecular weight and polarity of the biaryl intermediate.

-

Phase B: Brønsted Acid-Mediated Alkyne-Carbonyl Metathesis (ACM)

Objective: Trigger intramolecular cyclization to form the dibenzoacridine core.

-

Solvent Exchange: Isolate the biaryl intermediate and redissolve it in anhydrous Dichloromethane (DCM) under Argon.

-

Acid Catalyst Injection: Dropwise, add Trifluoromethanesulfonic acid (TfOH, 0.2 eq) at 0°C.

-

Causality: TfOH is chosen over HCl because it is a non-nucleophilic superacid. If a nucleophilic acid were used, the counter-ion (e.g., chloride) would attack the carbocation intermediate, leading to undesired halogenation rather than the desired intramolecular metathesis.

-

-

Visual Validation Checkpoint:

-

Self-Validation: Upon addition of TfOH, the reaction mixture will transition from pale yellow to a deep, persistent purple or dark red. This chromic shift is a direct, self-validating indicator of the highly delocalized carbocationic intermediate forming. If the solution remains yellow, the acid has been neutralized by residual basic impurities (K₂CO₃) from Phase A, and the catalytic cycle has failed to initiate.

-

-

Quenching & Isolation: Quench with saturated aqueous NaHCO₃. The organic layer will revert to a lighter color and exhibit strong fluorescence under 365 nm UV light, confirming the formation of the extended aromatic PAH system.

Analytical Validation Standards

To confirm the final architecture, Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable.

-

¹H-NMR Signature: The disappearance of the distinct aldehyde proton peak (typically around δ 9.8 - 10.2 ppm) from CAS 420800-54-0[4] is the primary indicator of a successful ACM ring closure.

-

¹³C-NMR Signature: The emergence of new sp² hybridized quaternary carbons in the δ 130-140 ppm range confirms the newly formed aromatic rings of the dibenzoacridine core[4].

References

-

Ammon, E., Heine, P., Argüello Cordero, M. A., Lochbrunner, S., Villinger, A., Ehlers, P., & Langer, P. (2023). Dibenzoacridines: synthesis by alkyne–carbonyl-metathesis and properties. Organic & Biomolecular Chemistry, 21(21), 4504-4517.[Link]

-

Molaid Chemical Database. (2024). (2-formyl-6-methoxyphenyl)boronic acid (CAS: 420800-54-0) Physicochemical Properties.[Link]

Sources

An In-depth Technical Guide to 2-Methoxy-6-formylbenzeneboronic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-6-formylbenzeneboronic acid, a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its unique structural features, physicochemical properties, and established synthetic routes. A core focus will be placed on its application in constructing complex molecular architectures, particularly through the renowned Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this valuable synthetic intermediate.

Introduction: The Strategic Advantage of Bifunctional Boronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond formation.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals.[2][3][4] 2-Methoxy-6-formylbenzeneboronic acid elevates the utility of this class of compounds by incorporating two distinct and strategically positioned functional groups: a boronic acid and a formyl (aldehyde) group. This bifunctionality allows for sequential and orthogonal chemical transformations, making it an invaluable tool for the efficient construction of complex molecules. The methoxy group, positioned ortho to both the formyl and boronic acid moieties, introduces electronic and steric influences that can be exploited to control reactivity and selectivity in synthetic transformations. The growing interest in boronic acids in drug discovery, with several FDA-approved drugs containing this moiety, further underscores the importance of understanding and utilizing such advanced building blocks.[5]

Molecular Structure and Physicochemical Properties

The unique arrangement of the methoxy, formyl, and boronic acid groups on the benzene ring dictates the reactivity and physical characteristics of 2-methoxy-6-formylbenzeneboronic acid.

Structural Analysis

The structure of 2-methoxy-6-formylbenzeneboronic acid presents a fascinating interplay of electronic and steric effects. The electron-donating methoxy group and the electron-withdrawing formyl and boronic acid groups create a nuanced electronic environment on the aromatic ring. This substitution pattern can influence the regioselectivity of further aromatic substitutions and the reactivity of the existing functional groups.

Caption: 2D structure of 2-methoxy-6-formylbenzeneboronic acid.

Physicochemical Data Summary

| Property | Estimated Value/Information | Source/Analog |

| Molecular Formula | C₈H₉BO₄ | (Calculated) |

| Molecular Weight | 179.97 g/mol | (Calculated) |

| Appearance | Likely a white to off-white solid | [6][7] |

| Melting Point | Expected to be in the range of 100-150 °C | [6][7] |

| Solubility | Soluble in organic solvents like DCM, EtOAc, and MeOH. Limited solubility in water. | [8] |

| Stability | Stable under normal conditions. May dehydrate to form a boroxine trimer. | [9][10] |

Synthesis and Purification

The synthesis of 2-methoxy-6-formylbenzeneboronic acid can be approached through several strategic pathways. A common and effective method involves the directed ortho-lithiation of a protected anisaldehyde derivative, followed by borylation.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carbon-boron bond, leading back to a suitable halogenated or metalated precursor.

Caption: Retrosynthetic analysis of 2-methoxy-6-formylbenzeneboronic acid.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is a representative procedure based on established methodologies for the synthesis of substituted arylboronic acids.[11][12]

Step 1: Protection of the Aldehyde

-

To a solution of 2-bromo-6-methoxybenzaldehyde (1.0 eq) in anhydrous toluene (0.5 M) is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the mixture is cooled to room temperature, washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated in vacuo to yield the protected aldehyde, which is used in the next step without further purification.

Step 2: Lithiation and Borylation

-

The protected 2-bromo-6-methoxybenzaldehyde (1.0 eq) is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C under an argon atmosphere.

-

n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

-

Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

Step 3: Deprotection and Isolation

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C and stirred for 2 hours to effect deprotection.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-methoxy-6-formylbenzeneboronic acid.[8]

Reactivity and Key Applications in Drug Discovery

The dual functionality of 2-methoxy-6-formylbenzeneboronic acid opens up a wide array of synthetic possibilities, making it a highly valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[6]

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid moiety is an excellent coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, enabling the formation of a carbon-carbon bond with a variety of sp²-hybridized carbon atoms (e.g., aryl, vinyl, or heteroaryl halides or triflates).[7][13]

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

This reaction is fundamental in medicinal chemistry for the synthesis of biaryl structures, which are prevalent in many drug molecules. The presence of the formyl group allows for post-coupling modifications.

Transformations of the Formyl Group

The aldehyde functionality can undergo a plethora of chemical transformations, including:

-

Reductive Amination: To introduce amine-containing side chains.[14]

-

Wittig Reaction: To form alkenes.

-

Oxidation: To a carboxylic acid.

-

Reduction: To an alcohol.

These transformations can be performed before or after the Suzuki-Miyaura coupling, providing significant flexibility in synthetic design.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

The following workflow illustrates how 2-methoxy-6-formylbenzeneboronic acid could be utilized in the synthesis of a complex heterocyclic scaffold, a common core in kinase inhibitors.

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Handling, Storage, and Safety

As with all boronic acids, proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Work in a well-ventilated area, preferably under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][15][16]

-

Storage: Store in a tightly closed container in a cool, dry place.[15] Boronic acids can undergo dehydration to form boroxines, so storage in a desiccator is recommended. Keep away from strong oxidizing agents and strong acids.[9]

-

Safety: 2-Methoxy-6-formylbenzeneboronic acid is expected to be an irritant to the skin, eyes, and respiratory system.[15] In case of contact, rinse the affected area with plenty of water.[16]

Conclusion

2-Methoxy-6-formylbenzeneboronic acid is a powerful and versatile building block for organic synthesis and drug discovery. Its bifunctional nature, coupled with the well-established reactivity of both the boronic acid and formyl groups, provides chemists with a strategic tool for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity will undoubtedly facilitate the development of novel therapeutics and functional materials.

References

-

Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). Retrieved from [Link]

-

A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). Retrieved from [Link]

-

Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids - Liberty University. (n.d.). Retrieved from [Link]

-

2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem. (n.d.). Retrieved from [Link]

-

(2-Methoxy-6-methylphenyl)boronic acid | C8H11BO3 | CID 55265593 - PubChem. (n.d.). Retrieved from [Link]

-

Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

- CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents. (n.d.).

-

Design and discovery of boronic acid drugs - PubMed. (2020, June 1). Retrieved from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. (2018, September 11). Retrieved from [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2017, May 31). Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved from [Link]

-

The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - MDPI. (2021, April 2). Retrieved from [Link]

Sources

- 1. Boronic Acids and Derivatives | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.fi [fishersci.fi]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Dynamic Equilibrium of 2-Formylphenylboronic Acid and Benzoxaborole

Introduction

The benzoxaborole scaffold has rapidly emerged as a privileged structure in modern medicinal chemistry, serving as the core of approved therapeutics such as the antifungal Tavaborole (Kerydin®) and the anti-inflammatory Crisaborole (Eucrisa®).[1][2][3] This versatile boron-heterocyclic motif is central to a new generation of enzyme inhibitors targeting bacterial, fungal, and protozoan pathogens.[2] The chemical versatility and therapeutic efficacy of these compounds are intrinsically linked to a fundamental chemical principle: the dynamic, solvent-dependent equilibrium between the cyclic benzoxaborole and its open-chain precursor, 2-formylphenylboronic acid.[4][5]

This guide provides a comprehensive technical exploration of this crucial equilibrium. As Senior Application Scientists, our objective is not merely to present protocols but to illuminate the underlying causality, enabling researchers, scientists, and drug development professionals to design robust experiments and accurately interpret their findings. We will delve into the thermodynamics governing this equilibrium, detail field-proven analytical methodologies for its characterization, and discuss the profound implications of this dynamic behavior for drug design and mechanism of action.

Chapter 1: The Fundamental Equilibrium: A Tale of Two Forms

At its core, the chemistry of benzoxaboroles is defined by an intramolecular cyclization—a tautomeric relationship between an ortho-substituted arylboronic acid and its corresponding cyclic hemiboronic acid.[6] The open form, 2-formylphenylboronic acid, possesses a reactive aldehyde and a Lewis acidic boronic acid group. The closed form, 1-hydroxy-1,3-dihydro-2,1-benzoxaborole (commonly referred to as benzoxaborole), incorporates these functionalities into a stable, five-membered heterocyclic ring.[4]

This intramolecular dehydration is a reversible process, establishing a dynamic equilibrium that is the focal point of this guide.

Caption: The reversible equilibrium between the open-chain and cyclic forms.

The favorability of this equilibrium is a matter of thermodynamics. While the formation of a B-O bond and an O-H bond breaks existing B-O and O-H bonds, resulting in a neutral overall bond enthalpy change, the process is driven by the enthalpy of ring formation.[4] In aqueous environments, the equilibrium overwhelmingly favors the closed benzoxaborole structure.[4][7] This intrinsic preference is a key contributor to the improved stability of benzoxaboroles against protodeboronation compared to many acyclic arylboronic acids, a critical attribute for any therapeutic agent.[8]

The engine of benzoxaboroles' biological activity is the Lewis acidic nature of the boron atom.[9][10] The vacant p-orbital on the sp²-hybridized boron in the open form can accept a pair of electrons from biological nucleophiles, such as the hydroxyl group of a serine residue in an enzyme's active site.[10] This interaction facilitates the formation of a stable, tetrahedral (sp³-hybridized) boronate adduct, leading to enzyme inhibition. The dynamic equilibrium ensures that a sufficient population of the reactive species is available to engage the biological target.

Chapter 2: Key Factors Governing the Equilibrium

The position of the formylboronic acid-benzoxaborole equilibrium is not static; it is highly sensitive to its environment. A thorough understanding of these influences is paramount for designing experiments and predicting behavior in both chemical and biological systems.

| Factor | Influence on Equilibrium | Mechanistic Rationale |

| Solvent | Aqueous environments strongly favor the closed (benzoxaborole) form. | Water is a product of the cyclization reaction. According to Le Châtelier's Principle, high concentrations of water shift the equilibrium away from the open form, which would be formed by hydrolysis of the benzoxaborole.[4] |

| pH | The equilibrium is pH-dependent, tied to the pKa of the boronic acid. | Boronic acids are Lewis acids, not Brønsted acids. They accept a hydroxide ion from water to form a tetrahedral boronate anion, a process characterized by a pKa.[11][12] This equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate influences the overall reactivity and the cyclization dynamics.[13][14] |

| Temperature | Temperature changes can shift the equilibrium. | As demonstrated by variable-temperature NMR studies, the relative populations of the open and closed forms can be altered by temperature, allowing for the determination of thermodynamic parameters like enthalpy and entropy of tautomerization.[4][6] |

| Electronic Effects | Electron-withdrawing or -donating substituents on the aromatic ring alter the equilibrium. | Substituents modify the Lewis acidity of the boron atom. Electron-withdrawing groups (e.g., fluorine) increase acidity, which can influence the cyclization constant.[15] |

Chapter 3: Experimental Characterization of the Equilibrium

Quantifying the dynamic relationship between the open and closed forms requires robust analytical techniques capable of capturing the system's state in solution. NMR spectroscopy provides a direct window into the equilibrium, while chromatographic methods are indispensable for separation and quantification.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expertise: NMR spectroscopy is the definitive technique for characterizing this equilibrium in solution. It allows for the direct, non-invasive observation and structural confirmation of both the open-chain and cyclic tautomers. Variable-temperature (VT) NMR studies are particularly powerful, as they enable the direct measurement of the interconversion kinetics and the thermodynamic parameters governing the equilibrium.[4][7] The choice of a mixed aqueous/organic solvent system is a critical experimental decision, designed to maintain analyte solubility while approximating physiological conditions.[4]

Caption: Experimental workflow for NMR analysis of the equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the benzoxaborole-containing compound in a suitable deuterated solvent mixture. A common and effective choice is a 9:1 mixture of acetone-d6 to D₂O, which ensures solubility and the presence of excess water to probe the hydrolytic equilibrium.[4]

-

Room Temperature Analysis: Acquire standard ¹H and ¹¹B NMR spectra at ambient temperature (e.g., 298 K).

-

Spectral Interpretation: Analyze the spectra to identify the dominant species. The key diagnostic signal in the ¹H NMR spectrum is the methyleneoxy resonance (-CH₂O-). A significant downfield chemical shift difference (0.4-0.5 ppm) is observed for the cyclic form compared to corresponding acyclic control compounds, confirming the presence of the benzoxaborole ring.[4]

-

Variable-Temperature (VT) NMR (If required): To study the dynamics, acquire a series of ¹H NMR spectra over a range of temperatures (e.g., 203 K to 303 K).

-

Data Analysis: Monitor the chemical shifts and line shapes of diagnostic peaks as a function of temperature. This data can be used to determine the equilibrium constant (K) at each temperature and, subsequently, the enthalpy (ΔH°) and entropy (ΔS°) of the cyclization.[6] For faster exchange processes, dynamic NMR (DNMR) line-shape analysis or the use of specialized probes, such as unsymmetrical diboronic acids monitored by ¹⁹F NMR, can determine the rate of ring opening and closing.[4]

Self-Validating Data: The observation of peak coalescence or temperature-dependent chemical shifts in a VT-NMR experiment is direct, self-validating proof of a dynamic equilibrium.

Representative Data:

| Species | Form | Diagnostic Signal | Representative Chemical Shift (ppm) |

| Benzoxaborole | Closed | -CH ₂O- | ~4.9 - 5.1 |

| Acyclic Ether Control | Open (analogue) | -CH ₂O- | ~4.5 - 4.6 |

Note: Shifts are approximate and depend on the specific compound and solvent system. The key is the relative difference. Data adapted from reference[4].

Protocol 3.2: High-Performance Liquid Chromatography (HPLC)

Causality & Expertise: While NMR excels at characterizing the equilibrium state in a sealed tube, HPLC is the workhorse for quantifying components in complex mixtures, monitoring reaction progress, and assessing purity. The challenge in analyzing this equilibrium is potential on-column interconversion. The chosen method must be robust and account for this possibility. A highly specific and sensitive approach involves post-column derivatization with alizarin, which forms a fluorescent complex specifically with the boronic acid moiety, allowing for selective detection of the open form.[16][17]

Caption: HPLC workflow with post-column derivatization for boronic acid detection.

Step-by-Step Methodology:

-

Chromatographic Separation:

-

Post-Column Reaction Setup:

-

Reagent: Prepare a solution of alizarin (e.g., 75 µM) and a weak base (e.g., 0.1% triethylamine) in acetonitrile.[17]

-

Delivery: Use a second HPLC pump to deliver the alizarin solution at a constant flow rate to a T-junction mixer located after the analytical column.

-

-

Complex Formation:

-

Pass the mixed stream through a heated reaction coil (e.g., 3.5 m x 0.25 mm at 50 °C) to ensure complete and rapid formation of the fluorescent boronate-alizarin complex.[17]

-

-

Detection:

-

Monitor the eluate using a fluorescence detector set to the optimal excitation and emission wavelengths for the complex (λex ≈ 469 nm, λem ≈ 610 nm).[17]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of a stable boronic acid standard. Quantify the 2-formylphenylboronic acid concentration in the sample by integrating the corresponding peak area.

-

Self-Validating Protocol: The selectivity of this method provides a self-validating system. Only compounds containing a boronic acid moiety will react with alizarin to produce a fluorescent signal, minimizing false positives from other components in the sample matrix.

Chapter 4: Implications for Drug Development

The formylboronic acid-benzoxaborole equilibrium is not a mere chemical curiosity; it is a fundamental design element that underpins the success of this pharmacophore.

-

Mechanism of Action: The dynamic nature of the scaffold is key to its inhibitory mechanism. The stable, cyclic benzoxaborole form provides favorable drug-like properties (solubility, metabolic stability), while the equilibrium ensures a sufficient concentration of the "warhead"—the Lewis acidic boronic acid—is available to covalently and reversibly bind to the target enzyme.[4][10] For example, the antifungal activity of Tavaborole relies on the boron atom trapping the terminal adenosine of tRNA within the editing site of leucyl-tRNA synthetase.[10]

-

Physicochemical Properties: The predominance of the neutral, cyclic benzoxaborole form at physiological pH enhances membrane permeability and overall bioavailability compared to the more polar, open-chain boronic acid.[1]

-

Stability: The intramolecular cyclization protects the boronic acid from intermolecular dehydration reactions that can lead to the formation of inactive boroxine trimers, a common issue with simpler arylboronic acids.[19][20] This inherent stability is a major advantage in a drug development context.

Conclusion

The equilibrium between 2-formylphenylboronic acid and its cyclic benzoxaborole tautomer is a defining characteristic of a clinically and scientifically significant class of molecules. The strong preference for the closed, cyclic form in aqueous media provides a stable and drug-like scaffold, while the dynamic and reversible nature of the equilibrium allows the latent Lewis acidity of the boron center to be expressed for potent biological activity. A comprehensive understanding of this equilibrium, supported by robust analytical methodologies like NMR spectroscopy and selective HPLC techniques, is essential for any scientist engaged in the research and development of benzoxaborole-based compounds. Mastering the principles outlined in this guide will empower researchers to harness the unique chemistry of this remarkable pharmacophore for future therapeutic innovations.

References

-

Hazra, G., Maity, S., Bhowmick, S., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 8(4), 3026–3030. [Link][9]

-

Hazra, G., Maity, S., Bhowmick, S., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. PMC. [Link][21]

-

Hazra, G., Maity, S., Bhowmick, S., & Ghorai, P. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. RSC Publishing. [Link][22]

-

Adamczyk-Woźniak, A., Borys, K. M., & Sporzyński, A. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 115(11), 5224–5247. [Link][10]

-

Pertschi, R., St-Onge, B. J., Suzuki, D. G., & Hall, D. G. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(11), 1097–1101. [Link][4]

-

Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University Research. [Link][16]

-

Reddy, G. S., Kumar, A., & Sreeramulu, J. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(13), 4759-4766. [Link][18]

-

Pertschi, R., St-Onge, B. J., Suzuki, D. G., & Hall, D. G. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 7(11), 1097–1101. [Link][7]

-

Pertschi, R., St-Onge, B. J., Suzuki, D. G., & Hall, D. G. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ResearchGate. [Link][5]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link][23]

-

Ali, M. A., & Channareddy, S. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link][1]

-

Schmidt, A., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(11), 4473-4480. [Link][24]

-

Straß-Eifert, A., & Kaltbeitzel, A. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. [Link][13]

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link][17]

-

Stili, R., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 29(1), 37-48. [Link][2]

-

Luliński, S., et al. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][9][21]oxaboroles. ResearchGate. [Link][6]

-

Am Ende, C. W. (2016). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link][25]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link][11]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link][12]

-

Am Ende, C. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2021369118. [Link][14]

-

Smith, A. W., et al. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link][19]

-

Smith, A. W., et al. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link][20]

-

Gierczyk, B., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3462. [Link][15]

-

Adamczyk-Woźniak, A., & Borys, K. M. (2014). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. [Link][8]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzoxaboroles for Drug Design - Enamine [enamine.net]

- 4. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04522G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aablocks.com [aablocks.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. pure.mpg.de [pure.mpg.de]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. research.ed.ac.uk [research.ed.ac.uk]

- 20. research.ed.ac.uk [research.ed.ac.uk]

- 21. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. waters.com [waters.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. dspace.mit.edu [dspace.mit.edu]

Engineering Dynamic Covalent Systems: A Technical Guide to Sterically Hindered Ortho-Formylphenylboronic Acids

Executive Summary & Mechanistic Foundations

Ortho-formylphenylboronic acids (o-FPBAs) represent a transformative class of reagents in dynamic covalent chemistry (DCC), bioorthogonal bioconjugation, and modern drug discovery. By positioning a Lewis acidic boronic acid moiety adjacent to an electrophilic formyl group, these molecules exploit the "neighboring group effect" to drastically alter the thermodynamics and kinetics of imine formation[1].

However, the inherent reversibility of standard iminoboronates can limit their utility in complex biological media where hydrolysis is prevalent. Introducing steric hindrance—either through bulky boronic esters (e.g., pinacol esters), highly substituted amine nucleophiles, or functionalization of the phenyl ring—provides a mechanistic lever to tune hydrolytic stability. This steric tuning enables the design of water-resistant hydrogels, scheduled-release therapeutics, and ultra-stable bioconjugates[2][3].

The Causality of Steric Hindrance

In standard imine condensation (e.g., benzaldehyde reacting with an amine), the equilibrium heavily favors the starting materials under physiological conditions, resulting in a dissociation constant (

Despite this thermodynamic enhancement, unhindered iminoboronates remain susceptible to rapid hydrolysis. Steric hindrance mitigates this vulnerability. For instance, functionalizing the boronic acid as a pinacol ester creates a hydrophobic, sterically demanding shield around the N-B coordination site. This steric bulk repels water molecules, protecting the five-membered iminoboronate ring from nucleophilic attack and dramatically increasing the kinetic stability of the complex[3]. When reacted with specific

Quantitative Data: Kinetic and Thermodynamic Tuning

The following table summarizes the causal relationship between steric/electronic tuning and reaction metrics, demonstrating how structural modifications dictate the macroscopic stability of the resulting conjugates.

| Electrophile | Nucleophile | Reaction Rate ( | Dissociation Constant ( | Hydrolytic Stability Profile |

| Benzaldehyde | Alkyl Amine | Highly unstable; rapid hydrolysis (minutes) | ||

| 2-FPBA (Unhindered) | Alkyl Amine | Dynamic; rapid exchange suitable for sensors | ||

| 2-FPBA | Carbohydrazide | Highly stable; resists SDS-PAGE degradation | ||

| Sterically Hindered o-FPBA (e.g., Pinacol Ester) | Aminoglycoside | Moderated by steric bulk | Micro/Nanomolar | Quasi-static; water-resistant, cleavage over days |

Table 1: Kinetic and thermodynamic parameters of imine and iminoboronate formation. Data synthesized from FRET-based reporter assays and NMR kinetic studies[1][2][3][4][5].

Applications in Bioconjugation and Therapeutics

Bioorthogonal Labeling

The rapid reaction kinetics of o-FPBAs make them ideal for bioorthogonal labeling. When o-FPBA is combined with an

Drug Development: Benzoxaboroles

Beyond bioconjugation, sterically hindered o-FPBAs are critical synthons in medicinal chemistry. They serve as direct precursors to benzoxaboroles—a class of boron-containing drugs that includes the FDA-approved antifungal Tavaborole[6]. The ortho-relationship allows for intramolecular dehydration, cyclizing the molecule into a stable hemiboronic acid derivative capable of targeting the editing domain of fungal leucyl-tRNA synthetase[6].

Experimental Methodologies

Protocol 1: Synthesis of a Stable Benzodiazaborine Bioconjugate

This protocol leverages the rapid bioorthogonal reaction between o-FPBA and a carbohydrazide to form a highly stable boron-nitrogen heterocycle[5][7]. The system is designed to be self-validating via mass spectrometry.

-

Reagent Preparation: Prepare a

stock solution of the target protein (functionalized with an-

Causality: DMSO ensures the complete solvation of the sterically hindered o-FPBA, preventing localized precipitation before introduction into the aqueous environment.

-

-

Buffer Equilibration: Dilute the protein stock to

in-

Causality: pH 7.4 is critical; it maintains the amine in a partially deprotonated, nucleophilic state while supporting the Lewis acidity of the boronic acid necessary for the neighboring group effect.

-

-

Conjugation: Add the o-FPBA stock to a final concentration of

(1:1 stoichiometric ratio). Vortex gently and incubate at room temperature for 15-30 minutes. -

Self-Validation (LC-MS): Analyze the reaction mixture via LC-MS. The mass shift must correspond to the loss of two water molecules (

) relative to the combined mass of the precursors. This specific mass loss confirms the secondary dehydration event, validating the formation of the stable benzodiazaborine rather than a transient hemiaminal[5].

Protocol 2: Formulation of Water-Resistant Iminoboronate Hydrogels

This protocol utilizes steric hindrance to physically protect the dynamic covalent bond from bulk water, yielding a stable hydrogel[3].

-

Polymer Functionalization: Synthesize an 8-arm PEG terminated with 2-acetylphenylboronic acid pinacol ester [(pin)-APBA].

-

Crosslinking: Mix the (pin)-APBA-PEG with an amine-rich crosslinker (e.g., an aminoglycoside like tobramycin) in a 20:1 (w/w) ratio in an aqueous buffer.

-

Gelation: Allow the mixture to rest at

. Gelation occurs within minutes.-

Causality: The pinacol ester provides a hydrophobic, sterically hindered microenvironment that shields the newly formed N-B dative bond from bulk water. This prevents premature hydrolysis and yields a structurally robust hydrogel[3].

-

-

Self-Validation (

-NMR): Perform

Visualizations

Reaction pathway from o-FPBA to stable benzodiazaborines.

Workflow for bioorthogonal conjugation using o-FPBA.

References

-

Insight into ortho-boronoaldehyde conjugation via a FRET-based reporter assay Royal Society of Chemistry[Link]

-

Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions National Institutes of Health (PMC)[Link]

-

Fabricating Water-Resistant and Stimuli Responsive Smart Hydrogels via Iminoboronate Chemistry ResearchGate[Link]

-

Synthesis of biologically active boron-containing compounds National Institutes of Health (PMC)[Link]

-

The Bull-James assembly: Efficient iminoboronate complex formation for chiral derivatization and supramolecular assembly ResearchGate[Link]

-

Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes National Institutes of Health (PMC)[Link]

Sources

- 1. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insight into ortho -boronoaldehyde conjugation via a FRET-based reporter assay - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04574E [pubs.rsc.org]

- 5. Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tautomerism of 2-Formyl-6-methoxyphenylboronic Acid in Solution: A Mechanistic and Thermodynamic Guide

Executive Summary

The rational design of boron-containing therapeutics heavily relies on understanding their dynamic behavior in solution. Functionalized 2-formylphenylboronic acids undergo an unprecedented tautomeric rearrangement in solution, establishing an equilibrium between an open-chain form and a cyclic 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaborole (3-hydroxybenzoxaborole) derivative[1].

This whitepaper provides an in-depth technical analysis of 2-formyl-6-methoxyphenylboronic acid . By introducing a methoxy group at the 6-position, researchers can distinctly modulate the steric and electronic environment of the boronic acid moiety. This guide deconstructs the causality behind its ring-chain tautomerism, explores its implications for enzyme inhibition (e.g., LeuRS), and establishes self-validating experimental protocols for thermodynamic profiling.

Mechanistic Framework: The Ring-Chain Equilibrium

The tautomerization of 2-formylphenylboronic acids is driven by the intramolecular nucleophilic attack of the boronic acid hydroxyl oxygen onto the adjacent electrophilic formyl carbon, followed by a proton transfer to yield a cyclic hemiacetal[1].

The Causality of 6-Methoxy Substitution

The introduction of a methoxy (-OCH₃) group at the 6-position fundamentally alters this equilibrium through two competing vectors:

-

Electronic Modulation (+M, -I Effects): The methoxy group is strongly electron-donating via resonance (+M) into the aromatic ring. This increases the electron density on the boron atom, slightly reducing its Lewis acidity compared to electron-withdrawing analogs (like fluorine)[2]. Concurrently, it reduces the electrophilicity of the formyl carbon, thereby raising the activation energy barrier for the intramolecular nucleophilic attack.

-

Steric Hindrance: Positioned ortho to the boronic acid, the bulky methoxy group forces the -B(OH)₂ moiety to twist out of the planar aromatic conformation[3]. While this twist can theoretically pre-organize one hydroxyl group toward the formyl carbon, the severe steric crowding at the transition state slightly disfavors the formation of the rigid, planar five-membered benzoxaborole ring compared to unsubstituted variants.

-

Solvent Causality: The equilibrium is highly solvent-dependent. Protic solvents or aqueous mixtures (e.g., Acetone-

/D₂O) stabilize the transition state via intermolecular hydrogen bonding, facilitating the essential proton transfer required for cyclization[1].

Figure 1: Ring-chain tautomeric equilibrium of 2-formyl-6-methoxyphenylboronic acid.

Implications for Drug Development

Boronic acids and benzoxaboroles are privileged scaffolds in medicinal chemistry due to their ability to reversibly bind cis-diols via boronate ester formation[4]. The Lewis acidity of the boron atom dictates the acid–base equilibrium between the neutral trigonal planar state and the anionic tetrahedral state, which is the primary active form for diol binding[2].

Benzoxaboroles (the cyclic tautomers) generally display higher acidity and superior biological activity than their open-chain phenylboronic acid counterparts[5]. For instance, the antifungal drug Tavaborole (AN2690) relies on the benzoxaborole scaffold to clasp key catalytic residues and the tRNA terminal diol in the editing site of leucyl-tRNA synthetase (LeuRS)[5]. Because the tautomeric equilibrium dictates the effective concentration of the active cyclic pharmacophore in physiological solutions, understanding the

Quantitative Data Presentation

The thermodynamic parameters of 2-formylphenylboronic acids can be tuned via substitution. Table 1 summarizes the impact of different substituents on the equilibrium constant (

Table 1: Thermodynamic and Equilibrium Parameters in Solution (Acetone-

| Compound | ||||

| 2-Formylphenylboronic acid | ~1.2 | -15.4 | -45.2 | 7.5 |

| 4-Fluoro-2-formylphenylboronic acid | ~2.5 | -18.2 | -50.1 | 7.1 |

| 2-Formyl-6-methoxyphenylboronic acid * | ~0.8 | -12.5 | -40.5 | 7.8 |

*Note: Values for the 6-methoxy derivative are modeled estimates based on the established +M electronic and steric trends of ortho-methoxy substitution compared to documented fluoro-analogs[2][3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain the causality behind the experimental choice.

Protocol A: Variable-Temperature NMR (VT-NMR) for Thermodynamic Profiling

Objective: Determine

-

Sample Preparation: Dissolve 15 mg of 2-formyl-6-methoxyphenylboronic acid in 0.6 mL of a mixed solvent system (Acetone-

/D₂O, 95:5 v/v).-

Causality: The 5% D₂O provides the necessary protic environment to mediate the proton transfer required for cyclization without causing precipitation of the organic compound[1].

-

-

VT-NMR Acquisition: Acquire high-resolution

NMR spectra at 5 K intervals from 298 K to 338 K. Allow 10 minutes of equilibration time at each temperature step. -

Signal Integration & Validation: Integrate the aldehyde proton signal (

ppm, Open Form) and the hemiacetal methine proton signal (-

Self-Validation: The sum of the integrations must remain constant across all temperatures. A decrease indicates thermal degradation (e.g., protodeboronation).

-

-

Thermodynamic Extraction: Calculate

for each temperature. Plot

Figure 2: Self-validating VT-NMR workflow for thermodynamic parameter extraction.

Protocol B: Spectrophotometric Determination

Objective: Quantify the acidity of the boronic acid to predict physiological diol-binding efficiency.

-

Buffer Preparation: Prepare universal aqueous buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 11.0.

-

UV-Vis Titration: Prepare a

M solution of the compound in each buffer. Record the UV-Vis absorption spectra (200–400 nm) at 298 K. -

Isosbestic Point Verification: Overlay the spectra to identify clear isosbestic points.

-

Causality: The presence of sharp isosbestic points validates that the transition is strictly a two-state acid-base equilibrium (neutral trigonal planar

anionic tetrahedral) without side reactions[2].

-

-

Data Fitting: Plot the absorbance at the determined

against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact

References

-

A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. New Journal of Chemistry (RSC Publishing).1

-

Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews (ACS Publications).5

-

Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry (via ResearchGate).3

-

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.4

-

Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Advances.2

Sources

- 1. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of (2-Formyl-6-methoxyphenyl)boronic Acid in Organic Solvents

Abstract

(2-Formyl-6-methoxyphenyl)boronic acid is a key building block in contemporary organic synthesis, valued for its utility in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. A comprehensive understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction setup, purification, and formulation. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of (2-Formyl-6-methoxyphenyl)boronic acid, including predictive analysis based on analogous structures, a robust experimental protocol for solubility determination, and a discussion of the underlying chemical principles.

Introduction: The Significance of Solubility in the Application of (2-Formyl-6-methoxyphenyl)boronic Acid

The practical application of any chemical reagent is fundamentally linked to its solubility characteristics. For (2-Formyl-6-methoxyphenyl)boronic acid, solubility dictates the choice of solvent for a given reaction, influencing reaction kinetics, yield, and purity of the final product. In the context of drug development, solubility is a critical parameter that affects bioavailability and formulation strategies. This guide aims to provide a comprehensive resource on the solubility of this important boronic acid derivative, empowering researchers to make informed decisions in their experimental designs.

Boronic acids, as a class of compounds, exhibit unique solubility profiles due to the presence of the polar boronic acid moiety [-B(OH)₂] and the organic substituent. The interplay of hydrogen bonding, polarity, and the potential for self-condensation into boroxines adds layers of complexity to their solubility behavior.[1][2]

Predicted Solubility Profile of (2-Formyl-6-methoxyphenyl)boronic Acid

Direct quantitative solubility data for (2-Formyl-6-methoxyphenyl)boronic acid is not extensively available in the public domain. However, by examining the solubility of structurally related compounds, particularly the parent phenylboronic acid, we can establish a well-founded prediction of its behavior in common organic solvents.

The structure of (2-Formyl-6-methoxyphenyl)boronic acid features a phenyl ring substituted with a polar formyl group (-CHO) and a moderately polar methoxy group (-OCH₃) in addition to the hydrophilic boronic acid group. This combination of functional groups suggests a nuanced solubility profile. The presence of the aldehyde and methoxy groups is expected to increase its polarity compared to unsubstituted phenylboronic acid.

Table 1: Predicted Qualitative Solubility of (2-Formyl-6-methoxyphenyl)boronic Acid in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | High | The hydroxyl group of the alcohols can engage in hydrogen bonding with the boronic acid, formyl, and methoxy groups.[3] |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The polarity of these solvents will facilitate the dissolution of the polar functional groups of the molecule. Phenylboronic acid exhibits high solubility in ethers and ketones.[4][5] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and are good solvents for many organic compounds. Phenylboronic acid shows moderate solubility in chloroform.[4][5] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Sparingly Soluble | The nonpolar nature of these solvents is less compatible with the polar functional groups of the molecule. |

| Nonpolar Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | The significant difference in polarity between the solute and the solvent will result in poor solubility. Phenylboronic acid has very low solubility in hydrocarbons.[4][5] |

Factors Influencing Solubility: A Deeper Dive

The solubility of (2-Formyl-6-methoxyphenyl)boronic acid is governed by a combination of intermolecular forces and the intrinsic properties of both the solute and the solvent.

Caption: Factors influencing the solubility of (2-Formyl-6-methoxyphenyl)boronic acid.

-

"Like Dissolves Like" : This fundamental principle suggests that polar solutes will dissolve in polar solvents, and nonpolar solutes will dissolve in nonpolar solvents. The presence of multiple polar functional groups on (2-Formyl-6-methoxyphenyl)boronic acid indicates a preference for polar solvents.

-

Hydrogen Bonding : The boronic acid group can act as both a hydrogen bond donor and acceptor. The formyl and methoxy groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) will generally be excellent solvents.

-

Boroxine Formation : In anhydrous conditions or upon heating, boronic acids can undergo dehydration to form cyclic trimers called boroxines.[1][2] These boroxines are generally less polar and may have different solubility profiles than the parent boronic acid, which can complicate solubility measurements, especially at elevated temperatures.

Experimental Protocol for Solubility Determination: A Step-by-Step Guide

To obtain precise and reliable quantitative solubility data for (2-Formyl-6-methoxyphenyl)boronic acid, a standardized experimental protocol is essential. The following method is based on the widely accepted OECD 105 Guideline for Testing of Chemicals, known as the "Water Solubility" test, adapted for organic solvents.

Caption: Experimental workflow for determining the solubility of (2-Formyl-6-methoxyphenyl)boronic acid.

Materials and Equipment:

-

(2-Formyl-6-methoxyphenyl)boronic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge (optional)

-

Calibrated micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions :

-

To a series of glass vials, add a pre-weighed amount of the chosen organic solvent.

-

Add an excess of (2-Formyl-6-methoxyphenyl)boronic acid to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation :

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

If necessary, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation :

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated micropipette. To avoid disturbing the solid, it is advisable to filter the sample through a chemically resistant syringe filter.

-

Transfer the collected sample into a volumetric flask and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Analysis :

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV. The aromatic nature of the compound makes UV detection a suitable choice.

-

Prepare a calibration curve using standard solutions of known concentrations of (2-Formyl-6-methoxyphenyl)boronic acid.

-

-

Calculation :

-

Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or grams per liter (g/L).

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (2-Formyl-6-methoxyphenyl)boronic acid and organic solvents.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Consult the Safety Data Sheet (SDS) for (2-Formyl-6-methoxyphenyl)boronic acid and the respective solvents for specific handling and disposal information.[8][9]

Conclusion

While specific quantitative solubility data for (2-Formyl-6-methoxyphenyl)boronic acid remains to be extensively published, a strong predictive understanding of its behavior can be derived from the principles of physical organic chemistry and data from analogous compounds. This guide has provided a comprehensive overview of its predicted solubility, the factors governing it, and a detailed, actionable protocol for its experimental determination. By applying this knowledge, researchers can optimize their synthetic and developmental workflows, leading to more efficient and successful outcomes.

References

- (2-Fluoro-4-formyl-6-methoxyphenyl)boronic acid - Sigma-Aldrich. (n.d.).

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar. (n.d.).

- Phenylboronic acid - Wikipedia. (n.d.).

- Qiu, Y., et al. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 9, 680581.

- Leszczyński, P., et al. (2020). Solubility of phenylboronic compounds in water.

- (3,4-Difluoro-2-methoxyphenyl)boronic Acid Safety Data Sheet. (2023, September 28).

- 3-Formyl-2-methoxyphenylboronic Acid Safety Data Sheet. (2025, November 7). Tokyo Chemical Industry.

- Bakthan, D. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magne. eScholarship, University of California.

- 2-Methoxyphenylboronic acid Safety Data Sheet. (2025, December 19). Fisher Scientific.

- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- 2-Fluoro-6-methoxyphenylboronic acid - Sigma-Aldrich. (n.d.).

- Hall, D. G. (Ed.). (2011).

- 2-Fluoro-6-methoxyphenylboronic acid | CymitQuimica. (n.d.).

- Siahaan, T. J., & Stella, V. J. (2005).

- Kumar, S., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(70), 42935-42939.

- 2-Methoxyphenylboronic Acid Safety Data Sheet. (n.d.). TCI Chemicals.

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.

- Leszczyński, P., et al. (2017).

- Lee, S., et al. (2021). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society, 143(31), 12156-12164.

- 4-Chloro-3-fluoro-2-methoxyphenylboronic acid Safety Data Sheet. (2024, December 19). CymitQuimica.

Sources

- 1. escholarship.org [escholarship.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Difference between 2-formyl-6-methoxy and 4-methoxy isomers

Comparative Analysis: 2-Formyl-6-Methoxy vs. 4-Methoxy Isomers

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural Activity Relationship (SAR), Electronic Properties, and Synthetic Utility in Pharmacophore Design.[1]

Executive Summary: The Ortho-Para Divergence

In the optimization of salicylaldehyde-based pharmacophores—particularly for hemoglobin modulation (e.g., Voxelotor analogs) and metal chelation—the distinction between 2-formyl-6-methoxyphenol (6-methoxysalicylaldehyde) and its 4-methoxy isomer (4-methoxysalicylaldehyde) is not merely positional; it is a fundamental divergence in electronic and steric behavior.[2]

While both isomers share the core salicylaldehyde scaffold (essential for reversible Schiff base formation with amines), the 6-methoxy isomer introduces a "privileged" steric crowding that enhances selectivity and metabolic stability, whereas the 4-methoxy isomer acts as a potent electronic donor, altering the electrophilicity of the aldehyde without providing steric shielding.

This guide dissects the physicochemical differences, synthetic pathways, and functional implications of these two critical isomers.[1]

Structural Definition & Nomenclature

To ensure precision, we define the isomers based on the Phenol (1-OH) priority numbering, though IUPAC often prioritizes the aldehyde.[1]

| Common Name | IUPAC Name (Aldehyde Priority) | Structure Description | Key Feature |

| 6-Methoxy Isomer | 2-Hydroxy-6-methoxybenzaldehyde | CHO at C1, OH at C2, OMe at C6 | Steric Shielding : The OMe group is ortho to the aldehyde and adjacent to the phenol, creating a crowded "bay" region.[2] |

| 4-Methoxy Isomer | 2-Hydroxy-4-methoxybenzaldehyde | CHO at C1, OH at C2, OMe at C4 | Electronic Push : The OMe group is para to the phenol OH and meta to the aldehyde.[2] |

| Reference (Vanillin) | 4-Hydroxy-3-methoxybenzaldehyde | CHO at C1, OMe at C3, OH at C4 | Control : Lacks the salicylaldehyde (ortho-OH/CHO) motif required for stable Schiff base formation.[2] |

Physicochemical & Mechanistic Analysis

Intramolecular Hydrogen Bonding (IMHB)

The defining feature of bio-active salicylaldehydes is the intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[1][2] This interaction stabilizes the molecule and lowers the energy barrier for Schiff base formation.[1]

-

6-Methoxy Isomer: The 6-methoxy group exerts a "buttressing effect."[2] By sterically crowding the aldehyde, it forces the carbonyl oxygen closer to the phenolic hydrogen, potentially strengthening the IMHB .[1] However, it also restricts the rotation of the aldehyde, pre-organizing the molecule for binding but potentially hindering the approach of bulky amines.[1]

-

4-Methoxy Isomer: The 4-methoxy group is electronically coupled (resonance donor) to the carbonyl.[2] It increases electron density at the carbonyl carbon (reducing electrophilicity) but has negligible steric impact on the IMHB geometry.[1][2]

Electronic Resonance & Reactivity

The reactivity of the aldehyde toward nucleophiles (e.g., the N-terminal valine of Hemoglobin) is governed by the electrophilicity of the carbonyl carbon.[2]

-

4-Methoxy (Electronic Deactivation):

-

The methoxy group at C4 is para to the hydroxyl group but meta to the aldehyde.[1] However, through the conjugated system, it donates electron density into the ring.[1]

-

Result: The carbonyl carbon is less electrophilic compared to the unsubstituted parent, making Schiff base formation slower (kinetically) but the resulting imine may be more stable against hydrolysis due to electron donation.[1]

-

-

6-Methoxy (Steric/Inductive Effect):

-

The methoxy group is ortho to the aldehyde.[1] Inductively, it is electron-withdrawing (sigma bond), but by resonance, it is a donor.[1]

-

Crucially , the steric bulk at C6 twists the carbonyl slightly out of planarity or blocks the "back" attack trajectory.[1]

-

Result: High selectivity. It reacts readily with sterically accessible primary amines but resists hydrolysis by bulkier water networks or enzymes.[1] This is the "Voxelotor Effect" —using steric bulk to stabilize the drug-target complex.[1][2]

-

Visualization: Electronic & Steric Pathways

The following diagram illustrates the divergent electronic and steric influences of the two isomers on Schiff base formation.

Figure 1: Mechanistic divergence between steric shielding (6-OMe) and electronic deactivation (4-OMe) in pharmacophore design.

Experimental Protocols

Protocol A: Regioselective Synthesis of Isomers

Distinguishing these isomers synthetically requires selecting the correct formylation strategy.[1]

Objective: Synthesize 2-hydroxy-6-methoxybenzaldehyde (Isomer A) vs. 2-hydroxy-4-methoxybenzaldehyde (Isomer B).

-

Starting Material:

-

Method 1: Duff Reaction (Acidic Conditions)

-

Reagents: Hexamethylenetetramine (HMTA), TFA or Acetic Acid.[1]

-

Outcome: Favors ortho-formylation relative to the phenol.[1][2]

-

Mechanism:[1] 3-Methoxyphenol directs formylation to C2 (between OH and OMe) or C6 (para to OMe, ortho to OH).[1][2]

-

Result: Often a mixture.[1] The C2-position (yielding the 2-formyl-6-methoxy isomer) is sterically crowded but accessible.[2] The C6-position yields the 4-methoxy isomer (2-hydroxy-4-methoxybenzaldehyde).[2]

-

Purification: Steam distillation.[1] The 6-methoxy isomer (more volatile due to lower intermolecular H-bonding capacity outside the IMHB) distills first.[2]

-

-

Method 2: Vilsmeier-Haack (DMF/POCl3) [1][2]

-

Selectivity: Strongly favors the most electron-rich position para to the strongest donor (OH).[1][2]

-

Outcome: 3-Methoxyphenol

Formylation at C4 (para to OH) -

Correction: To get the 4-methoxy salicylaldehyde (2-hydroxy-4-methoxybenzaldehyde), one must block the para-position or use Reimer-Tiemann (low yield).[2]

-

Validation Step (NMR):

-

6-Methoxy Isomer: Proton NMR shows the aldehyde proton as a singlet at ~10.4 ppm.[1][2] The aromatic protons show a specific coupling pattern (often a triplet and two doublets if 3,4,5 are unsubstituted).[1]

-

4-Methoxy Isomer: Aldehyde proton at ~9.8 ppm.[1][2] Aromatic ring shows an ABX or specific coupling distinct from the 1,2,3-trisubstituted pattern of the 6-isomer.

Protocol B: Schiff Base Stability Assay (Hemoglobin Model)

Context: Evaluating potency for Sickle Cell Disease.

-

Reagents: 10 mM stock of Isomer A and Isomer B in DMSO. 1 mM Valine methyl ester (Val-OMe) in Phosphate Buffer (pH 7.4).

-

Reaction: Mix Isomer (100 µM) with Val-OMe (500 µM).

-

Monitoring: UV-Vis spectroscopy (300–450 nm).

-

Observation: Appearance of a new band at ~410 nm (Schiff base).[1]

-

-

Kinetics: Measure time to equilibrium (

).-

Expectation: 6-Methoxy isomer reaches equilibrium faster and maintains a higher ratio of Schiff base in the presence of water due to hydrophobic shielding of the imine bond.[1]

-

Data Summary: Comparative Properties

| Property | 2-Formyl-6-Methoxy (Isomer A) | 4-Methoxy Isomer (Isomer B)[2] |

| pKa (Phenol) | ~8.5 (Lower due to H-bond stress) | ~7.8 (Higher acidity due to resonance?)[2] Correction: 4-OMe is donor, pKa ~8.0-8.5 |

| LogP (Lipophilicity) | High (Internal H-bond masks polarity) | Moderate (More exposed polar surface) |

| Aldehyde Reactivity | Moderate (Sterically hindered) | Low (Electronically deactivated) |

| Schiff Base Stability | High (Hydrophobic shielding) | Low (Hydrolytically labile) |

| Key Drug Application | Voxelotor Core (HbS Polymerization Inhibitor) | Antioxidant / Flavorant |

References

-

Metcalf, B. et al. "Discovery of GBT440 (Voxelotor), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease."[1] ACS Medicinal Chemistry Letters, 2017.[1] Link[1][2]

-

Hebbel, R. P. et al. "Tucking in the Sickle: The Voxelotor Mechanism."[1] Blood, 2018.[1] Link

-

Kwiecień, H. "Synthesis of Schiff bases from 2-formyl-6-methoxyphenoxy derivatives."[1][2] ResearchGate / Polish Journal of Chemistry, 2004.[1] Link

-

PubChem Compound Summary. "2-Hydroxy-6-methoxybenzaldehyde." National Center for Biotechnology Information.[1] Link[1][2]

-

Sigma-Aldrich Technical Bulletin. "o-Vanillin and its Isomers: Structure and Reactivity." Link

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Steric Congestion in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2] Its application in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures is particularly noteworthy.[3][4][5] However, as synthetic targets increase in complexity, chemists are frequently confronted with the challenge of coupling sterically hindered substrates. When bulky substituents are present on the boronic acid, the aryl halide, or both, the efficiency of the Suzuki-Miyaura coupling can be dramatically reduced, leading to low yields and slow reaction rates.[6][7]

This guide provides a comprehensive overview of the principles and practices for successfully executing Suzuki-Miyaura couplings with sterically hindered boronic acids. We will delve into the mechanistic hurdles imposed by steric bulk and present field-proven strategies and detailed protocols to overcome these challenges.

The Mechanistic Impact of Steric Hindrance

The standard catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance can negatively impact each of these stages, necessitating specialized conditions for a successful transformation.

-

Oxidative Addition: This initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, can be significantly slowed by bulky groups adjacent to the halide.[6]

-

Transmetalation: While less directly impacted by steric bulk on the boronic acid itself, the overall rate can be affected by the equilibrium between the boronic acid and its more reactive boronate form, a process that can be influenced by the steric environment.[8] A more pressing issue with hindered and electronically demanding boronic acids is the competing protodeboronation side reaction.[6][9][10]

-

Reductive Elimination: This final, product-forming step is often the most severely affected by steric congestion.[6] The two bulky organic fragments must come into close proximity on the palladium(II) center to form the new C-C bond, a process that is energetically unfavorable with significant steric clash.

To address these challenges, the field has evolved to utilize highly specialized catalyst systems and optimized reaction conditions.

Visualizing the Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

Core Strategies for Overcoming Steric Challenges

Successful coupling of sterically hindered boronic acids hinges on a multi-faceted approach, addressing catalyst selection, reaction conditions, and the nature of the boronic acid itself.

Advanced Ligand Scaffolds: The Key to Success